molecular formula C15H11NO5 B3821022 5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid

5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid

Cat. No. B3821022
M. Wt: 285.25 g/mol
InChI Key: YYYFVWZZNWTUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BDM-HA and is used in various fields of research such as medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

BDM-HA exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BDM-HA also inhibits the activity of matrix metalloproteinases (MMPs), a group of enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs has been found to be beneficial in the treatment of cancer and arthritis.
Biochemical and Physiological Effects:
BDM-HA has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. BDM-HA also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, BDM-HA has been found to inhibit the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

BDM-HA has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low cost. BDM-HA has also been found to be stable under various experimental conditions. However, there are some limitations associated with the use of BDM-HA in lab experiments. It has poor solubility in water, which can limit its use in certain experiments. In addition, BDM-HA has not been extensively studied for its toxicity and safety profile.

Future Directions

There are several future directions for the research on BDM-HA. One direction is to further investigate its potential therapeutic applications, especially in the treatment of cancer and arthritis. Another direction is to study its toxicity and safety profile to determine its suitability for clinical use. Additionally, there is a need to develop new synthetic methods for BDM-HA that can improve its solubility and bioavailability. Finally, further studies are needed to elucidate the mechanism of action of BDM-HA and its interaction with various enzymes and proteins.

Scientific Research Applications

BDM-HA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. BDM-HA has been used in the development of new drugs for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. It has also been used as a tool for studying the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylideneamino)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c17-12-3-2-10(6-11(12)15(18)19)16-7-9-1-4-13-14(5-9)21-8-20-13/h1-7,17H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYFVWZZNWTUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid
Reactant of Route 2
5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid
Reactant of Route 3
5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid
Reactant of Route 4
5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid
Reactant of Route 5
5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid
Reactant of Route 6
5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid

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